molecular formula C6H7N3O3 B1470462 1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid CAS No. 1699493-12-3

1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1470462
CAS RN: 1699493-12-3
M. Wt: 169.14 g/mol
InChI Key: WPCCOLQTOAVEKM-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It also includes its IUPAC name and any synonyms it may have .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants used, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

Physical and chemical properties include properties such as melting point, boiling point, solubility in various solvents, and reactivity with other chemical substances .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The compound is involved in chemical synthesis processes, such as the hydrolysis of related compounds leading to specific crystalline forms. For example, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate. These compounds are linked through water molecules by hydrogen bonding into a three-dimensional network (Wu, Liu, & Ng, 2005).

Advanced Synthesis Techniques

  • 1H-4-substituted imidazoles, closely related to 1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid, are key in the synthesis of certain inhibitors. High-temperature and high-pressure continuous flow synthesis of these compounds have been shown to be effective, highlighting their importance in modern chemical processes (Carneiro et al., 2015).

Medicinal Chemistry and Drug Development

  • Related 1H-imidazole compounds are significant in the field of medicinal chemistry. For instance, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives have been studied for β-glucuronidase inhibitory activity, demonstrating the broader applicability of imidazole derivatives in drug development (Salar et al., 2017).

Material Science and Coordination Polymers

  • Imidazole derivatives, including those similar to 1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid, are used in the construction of coordination polymers. These polymers have varied applications in material science due to their unique structural and functional properties (Guo et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the system where it is used. For example, in the case of a drug, the mechanism of action would refer to how the drug interacts with molecules in the body to produce its therapeutic effect .

Safety and Hazards

Safety and hazards information includes information on how to safely handle and store the compound, as well as any hazards associated with its use or disposal .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or create new compounds with desirable properties .

properties

IUPAC Name

1-(2-amino-2-oxoethyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-5(10)2-9-1-4(6(11)12)8-3-9/h1,3H,2H2,(H2,7,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCCOLQTOAVEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(carbamoylmethyl)-1H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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